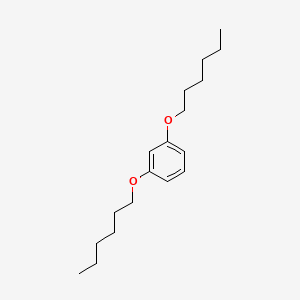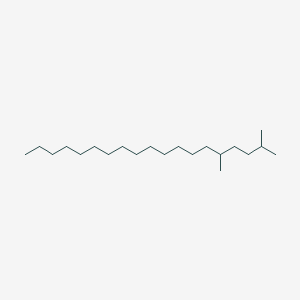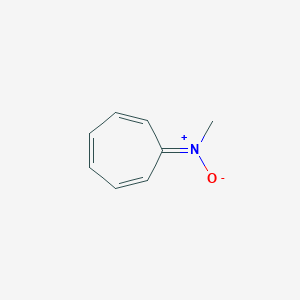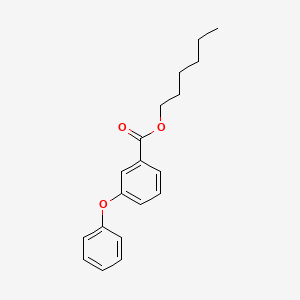
Benzoic acid, 3-phenoxy-, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-phenoxy-, hexyl ester: is an organic compound with the molecular formula C19H22O3. It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexyl group, and the phenyl ring is substituted with a phenoxy group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing esters involves the reaction of benzoic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. For benzoic acid, 3-phenoxy-, hexyl ester, the reaction involves benzoic acid, 3-phenoxy-, and hexanol.
Industrial Production Methods: Industrially, esters can be synthesized using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3-phenoxy-, hexyl ester can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, dry ether as a solvent.
Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Mechanism of Action
Mechanism:
- The ester group in benzoic acid, 3-phenoxy-, hexyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of benzoic acid and hexanol .
- The phenoxy group can participate in electrophilic aromatic substitution reactions, where the electron-donating nature of the phenoxy group activates the benzene ring towards electrophiles .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzoic acid, hexyl ester: Similar in structure but lacks the phenoxy group, which affects its reactivity and applications.
Phenyl benzoate: Similar ester functionality but differs in the alkyl group, leading to different physical and chemical properties.
Uniqueness:
Properties
CAS No. |
69200-14-2 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
hexyl 3-phenoxybenzoate |
InChI |
InChI=1S/C19H22O3/c1-2-3-4-8-14-21-19(20)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,2-4,8,14H2,1H3 |
InChI Key |
UKOBXVNVKQLMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
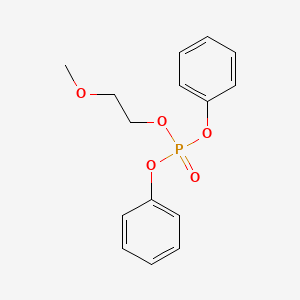


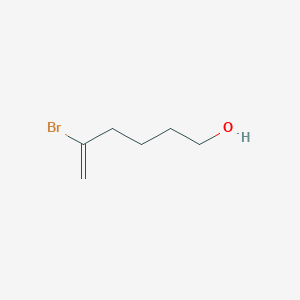

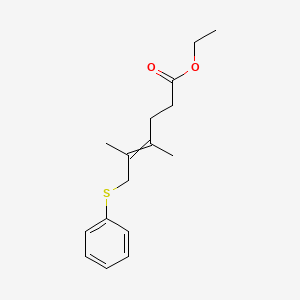
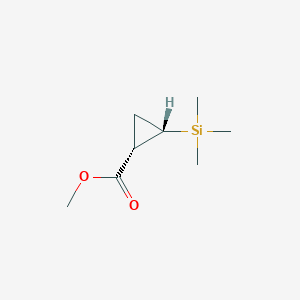
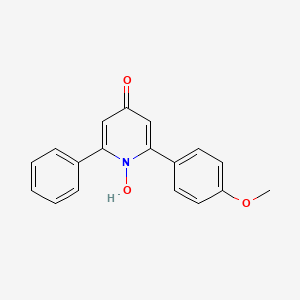
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)
